![molecular formula C14H20N4O B5594292 N-ethyl-N'-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(3-methylphenyl)ethane-1,2-diamine](/img/structure/B5594292.png)
N-ethyl-N'-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(3-methylphenyl)ethane-1,2-diamine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-ethyl-N'-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(3-methylphenyl)ethane-1,2-diamine involves multiple steps, including the formation of 1,3,4-oxadiazoles and subsequent reactions. For instance, the treatment of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione yields thiazoles, which upon methylation produce compounds with stabilized push-pull systems. These steps highlight the complexity and versatility of synthesizing derivatives of 1,3,4-oxadiazole, a core component of the target compound (Paepke et al., 2009).
Molecular Structure Analysis
The molecular structure of derivatives closely related to our compound of interest has been confirmed through X-ray diffraction studies. This technique provides a detailed view of the atomic and electronic structures, essential for understanding the compound's reactivity and properties. For example, the structure of compounds derived from 1,3,4-oxadiazole has been elucidated, confirming their expected configurations and offering insights into their chemical behavior (Paepke et al., 2009).
properties
IUPAC Name |
N'-ethyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-N'-(3-methylphenyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-4-18(13-7-5-6-11(2)10-13)9-8-15-14-17-16-12(3)19-14/h5-7,10H,4,8-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQVHTOEBBHYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC1=NN=C(O1)C)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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